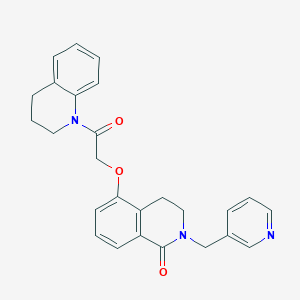

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c30-25(29-14-5-8-20-7-1-2-10-23(20)29)18-32-24-11-3-9-22-21(24)12-15-28(26(22)31)17-19-6-4-13-27-16-19/h1-4,6-7,9-11,13,16H,5,8,12,14-15,17-18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIVAHJWPUZKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CN=CC=C5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the construction of its three main subunits: the quinolinyl, pyridinyl, and isoquinolinyl moieties. The synthetic route generally involves:

Quinolinyl Intermediate Synthesis

Begin with an appropriate quinoline precursor.

Perform a reduction reaction to form the dihydroquinolin-1(2H)-yl moiety using a reducing agent such as sodium borohydride (NaBH4).

Pyridinyl Intermediate Synthesis

Utilize a pyridine derivative as the starting material.

Employ Friedel-Crafts acylation to introduce the oxoethoxy group, followed by nucleophilic substitution to form the pyridin-3-ylmethyl group.

Isoquinolinyl Intermediate Synthesis

Synthesize the isoquinolinyl derivative by starting from isoquinoline and reducing it to obtain 3,4-dihydroisoquinolin-1(2H)-one.

Final Coupling

Combine the three synthesized intermediates through a series of coupling reactions, facilitated by reagents such as coupling catalysts (e.g., EDCI) to obtain the target compound.

Industrial Production Methods

Industrial production might scale up these reactions using flow chemistry or batch reactors to ensure efficiency and high yield. Careful control of reaction parameters, such as temperature, pressure, and pH, ensures consistency in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation

This compound can undergo oxidation at the dihydroquinolinyl and dihydroisoquinolinyl sites.

Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction

Reduction can occur at the oxoethoxy linkage, converting ketone to alcohol.

Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Substitution

Nucleophilic substitution reactions are feasible at the pyridin-3-ylmethyl and oxoethoxy positions.

Reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: : KMnO4, CrO3

Reducing Agents: : NaBH4, LiAlH4

Substituents: : Alkyl halides, Acyl chlorides

Major Products Formed

Oxidation: : Quinoline and isoquinoline derivatives

Reduction: : Alcohol derivatives

Substitution: : Functionalized pyridine and quinoline compounds

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is with a molecular weight of approximately 425.5 g/mol. Its structure features a quinoline and isoquinoline core which are known for their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives. The compound in focus has shown promising results in inhibiting cancer cell proliferation. For instance:

- Case Study: A derivative similar to this compound demonstrated an IC50 of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity. The mechanism involved cell cycle arrest at the G2/M phase and significant pro-apoptotic effects, as evidenced by caspase activation assays and annexin V-FITC staining .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. The ability of this compound to act against various bacterial strains has been documented:

- Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

GPR120 Agonism

The compound has been investigated as a potential GPR120 agonist, which is relevant for type 2 diabetes treatment. Agonists of GPR120 can improve insulin sensitivity and reduce inflammation:

- Pharmacokinetic Studies: Compounds designed to enhance GPR120 activation exhibited improved bioavailability and metabolic stability compared to earlier derivatives .

Neuroprotective Effects

Research indicates that certain isoquinoline derivatives can protect neuronal cells from oxidative stress:

- Study Findings: Compounds similar to the target molecule have shown neuroprotective effects in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Material Science Applications

In addition to medicinal applications, the structural properties of this compound allow for potential uses in material science:

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of quinoline derivatives make them suitable for use in OLED technology:

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The unique arrangement of its functional groups allows it to interact with biological macromolecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Analysis of Substituent Effects

The indolin-1-yl variant (850907-44-7) retains a bicyclic system but lacks the pyridine ring’s electron-deficient character, which may alter receptor binding .

Position 2 Modifications :

- The pyridin-3-ylmethyl group in the target compound provides a nitrogen-rich aromatic system, contrasting with the 3-methylbenzyl group in 850907-44-6. This difference could influence solubility, bioavailability, or target selectivity .

Core Modifications: Compounds like 17330-79-9 feature a 4-substituted phenyl-pyrrolidine group, diverging from the dihydroisoquinolinone core’s typical substitution patterns. This modification may confer distinct pharmacokinetic properties .

Research Findings and Implications

- Electron-Withdrawing Groups : The nitro group in 7c improved activity compared to methoxy derivatives, suggesting that electron-deficient substituents (e.g., pyridine in the target compound) may optimize efficacy .

- Hydrogen Bonding : The carbonyl group in the 2-oxoethoxy linker (target compound) may act as a hydrogen bond acceptor, a feature absent in chloro-propoxy derivatives .

Biological Activity

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one, also known by its CAS number 850908-80-4, is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple heterocyclic rings, which are known to contribute to its biological activity. The presence of both quinoline and isoquinoline moieties suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro evaluations against various cancer cell lines have revealed its ability to inhibit cell proliferation effectively.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 6.25 | Induction of apoptosis via AKT pathway |

| MCF-7 (HER2+) | 25 | Inhibition of cyclin D1 and Mcl-1 |

| HeLa | 50 | Downregulation of phosphorylated eIF4E |

The compound was found to significantly decrease cell viability in the MDA-MB-231 triple-negative breast cancer cell line at a low concentration of 6.25 µM , indicating a potent anticancer effect. In contrast, higher concentrations were required to achieve similar effects in other cell lines such as MCF-7 and HeLa .

The mechanisms underlying the anticancer activity of this compound involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of the AKT signaling pathway, which is crucial for cell survival and proliferation.

- Cell Cycle Arrest : It inhibits key proteins involved in cell cycle regulation, such as cyclin D1 and Mcl-1, leading to halted progression through the cell cycle and subsequent cell death.

- Protein Interaction : Molecular docking studies have suggested strong binding affinities with proteins related to cancer progression, including serine/threonine kinase 1 (AKT), indicating a targeted approach to inhibiting tumor growth .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound possesses favorable absorption characteristics with moderate bioavailability. Its toxicity profile appears acceptable based on preliminary evaluations; however, further studies are necessary to fully understand its safety in vivo.

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of similar compounds within the same chemical class:

- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity. Techniques such as Suzuki-Miyaura cross-coupling reactions have been employed successfully .

- Comparative Studies : Compounds structurally related to this compound have shown varying degrees of biological activity, highlighting the importance of structural modifications in enhancing anticancer efficacy .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves coupling reactions between acyl chlorides and dihydroisoquinolinone precursors. For example, refluxing in anhydrous dioxane with catalysts like 4-dimethylaminopyridine (DMAP) and potassium carbonate (K₂CO₃) facilitates the formation of the oxyether linkage. Post-reaction purification via silica gel thin-layer chromatography (TLC) or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

- 1H NMR : To confirm substituent positions and hydrogen environments.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- X-ray Crystallography : To resolve the 3D conformation, particularly for verifying hydrogen bonding or π-π interactions (e.g., monoclinic C2/c space group with β = 100.227°) .

Q. How are impurities monitored during synthesis?

High-performance liquid chromatography (HPLC) with UV detection is used to track impurities. Reference standards (e.g., EP-grade impurities) are employed for calibration, and retention time matching ensures purity ≥95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Solvent Selection : Compare polar aprotic solvents (e.g., dioxane vs. THF) to enhance reaction kinetics.

- Catalyst Ratios : Adjust DMAP/K₂CO₃ ratios to balance nucleophilic activation and base strength.

- Statistical Analysis : Apply one-way ANOVA (e.g., SPSS 16.0) to identify significant variables (p < 0.05) .

Q. How can researchers resolve discrepancies between MS and NMR data?

- Sample Purity : Re-examine via TLC or HPLC to rule out contaminants.

- MS Ionization : Switch between ESI and APCI modes to address ionization efficiency issues.

- NMR Solvent Effects : Use deuterated DMSO or CDCl₃ to eliminate solvent peak interference .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Introduce substituents (e.g., methoxy, chloro, or methyl groups) at the pyridin-3-ylmethyl or dihydroquinolinyl positions.

- Biological Assays : Pair synthetic analogs with enzyme inhibition studies (e.g., acetylcholinesterase activity).

- Crystallographic Data : Corrogate bioactivity with hydrogen-bonding motifs or steric effects observed in crystal structures .

Q. How to address low reproducibility in dihydroisoquinolinone ring formation?

- Reaction Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of intermediates.

- Temperature Gradients : Optimize reflux conditions (e.g., 80–110°C) to balance cyclization and decomposition.

- Intermediate Trapping : Isolate and characterize transient intermediates (e.g., via LC-MS) to identify bottlenecks .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting spectral data by repeating experiments under controlled conditions (e.g., humidity-free NMR) and consulting crystallographic databases (e.g., CCDC) .

- Experimental Design : Use factorial design (e.g., 2^k models) to systematically explore reaction parameters while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.